1,2,3,4-Tetrahydroisoquinoline hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives involves several chemical reactions, including the Bischler-Napieralski reaction, reduction, and salt formation processes. An example includes synthesizing 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride through acylation and subsequent reactions with a yield of 41.1% (Lin Xi, 2011). Additionally, there are methods like the DDQ-mediated sp(3) C-H bond arylation under mild conditions for generating functionalized derivatives (Wataru Muramatsu et al., 2013).
Molecular Structure Analysis
The molecular structure of 1,2,3,4-tetrahydroisoquinoline hydrochloride has been determined through various spectroscopic methods, including IR and NMR. The absolute configuration of related compounds, such as (+)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, has been established by X-ray diffraction methods (H. Nakahara et al., 1998).
Chemical Reactions and Properties
This compound is involved in numerous chemical reactions, such as the domino reaction of aromatic amines with cyclic enol ethers, leading to the efficient synthesis of various tetrahydroquinoline derivatives (Jianheng Zhang, Chao‐Jun Li, 2002). It also plays a role in inhibiting phenylethanolamine N-methyltransferase, showing selective biological activities (G. L. Grunewald et al., 1999).
Physical Properties Analysis
The physical properties of tetrahydroisoquinoline derivatives, such as solubility and melting points, depend significantly on their molecular structure and substituents. Detailed physical property analysis requires specific experimental data for each derivative.
Chemical Properties Analysis
The chemical properties of 1,2,3,4-tetrahydroisoquinoline hydrochloride include its reactivity in nucleophilic addition reactions, ability to undergo electrophilic substitutions, and participation in cycloaddition reactions. These properties are explored through various synthesis methods and chemical reactions, highlighting the versatility and applicability of tetrahydroisoquinoline derivatives in organic synthesis and medicinal chemistry (S. Kotha et al., 2014).
Scientific Research Applications
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- Application : 1,2,3,4-Tetrahydroisoquinolines (THIQ) are a significant class of isoquinoline alkaloids. They form the basis for natural and synthetic compounds that exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders .
- Methods of Application : The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, leading to the development of novel THIQ analogs with potent biological activity . The synthesis of C(1)-substituted THIQs has been explored using transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies .
- Results or Outcomes : The development of these THIQ analogs has resulted in compounds with potent biological activity. These compounds have shown promising results against various infective pathogens and neurodegenerative disorders .
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- Application : 1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds. It has been used in the synthesis of its C(1)-substituted derivatives, which can act as precursors for various alkaloids displaying multifarious biological activities .
- Methods of Application : The synthesis of C(1)-substituted 1,2,3,4-tetrahydroisoquinolines has been explored using multicomponent reactions . These reactions improve the atom economy, selectivity, and yield of the product .
- Results or Outcomes : The development of these C(1)-substituted derivatives has led to the creation of various alkaloids with diverse biological activities .
Safety And Hazards
Future Directions
THIQ based natural and synthetic compounds have garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . In recent years, considerable research interest has been witnessed toward synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .
properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c1-2-4-9-7-10-6-5-8(9)3-1;/h1-4,10H,5-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFREDWKELGWML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC=CC=C21.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30930967 | |
Record name | 1,2,3,4-Tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30930967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroisoquinoline hydrochloride | |
CAS RN |
14099-81-1 | |
Record name | 1,2,3,4-Tetrahydroisoquinoline hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14099-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30930967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-Tetrahydroisoquinoline Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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